molecular formula C5H10ClNO3 B6271535 1,3-oxazinane-4-carboxylic acid hydrochloride CAS No. 2703774-46-1

1,3-oxazinane-4-carboxylic acid hydrochloride

Cat. No.: B6271535
CAS No.: 2703774-46-1
M. Wt: 167.6
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is characterized by a six-membered ring containing both nitrogen and oxygen atoms, making it a versatile building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxazinane-4-carboxylic acid hydrochloride typically involves the cyclization of amino acid-derived diazoketones. One efficient method is the intramolecular cyclization catalyzed by silica-supported perchloric acid (HClO4) in methanol. This reaction proceeds under mild conditions and yields the desired product in good yields (up to 90%) without the need for extensive purification steps .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of eco-friendly catalysts and solvents is emphasized to ensure sustainable and cost-effective production. The scalability of the silica-supported HClO4 catalysis method makes it a promising approach for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 1,3-Oxazinane-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazinane derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazinane-2,5-diones, while reduction can produce various reduced derivatives .

Scientific Research Applications

1,3-Oxazinane-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of other heterocyclic compounds and polymers.

    Biology: The compound is used in the development of bioactive molecules with potential therapeutic applications.

    Medicine: It has been explored for its potential in drug discovery, particularly in the synthesis of pharmacologically active compounds.

    Industry: The compound is utilized in the production of fine chemicals, cosmetics, and pesticides.

Mechanism of Action

The mechanism by which 1,3-oxazinane-4-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

    1,3-Oxazine: Exhibits significant pharmacological and materials applications.

    Oxazinanones: Known for their bioactive properties and use in drug development.

    Morpholines: Widely used in the synthesis of natural products and biologically relevant compounds.

Uniqueness of 1,3-Oxazinane-4-Carboxylic Acid Hydrochloride: this compound stands out due to its unique combination of a six-membered ring with both nitrogen and oxygen atoms, making it a versatile and valuable compound in various fields of research and industry. Its ability to undergo diverse chemical reactions and its wide range of applications further highlight its significance.

Properties

CAS No.

2703774-46-1

Molecular Formula

C5H10ClNO3

Molecular Weight

167.6

Purity

90

Origin of Product

United States

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